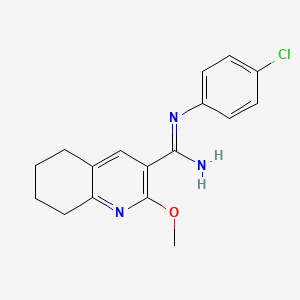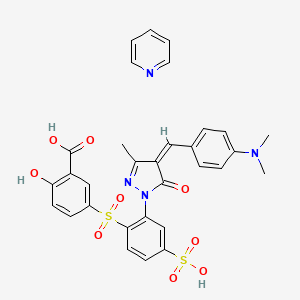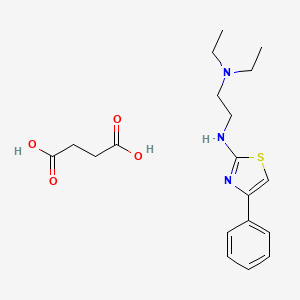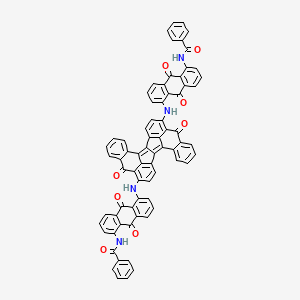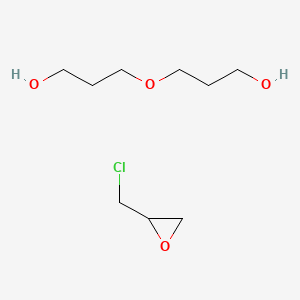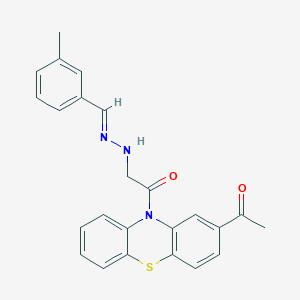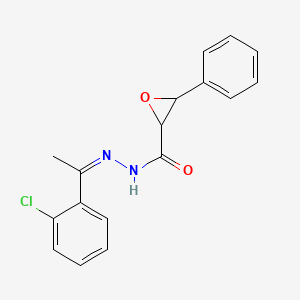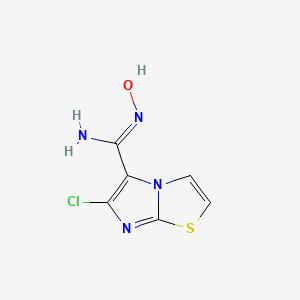
Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯是一种复杂的 органическое соединение с молекулярной формулой C16H21NO5. 它属于喹啉衍生物类,以其多样的生物活性而闻名,在科学和工业的各个领域都有应用。
准备方法
合成路线和反应条件
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯的合成通常涉及多步有机反应。一种常见的方法是在受控条件下对适当的前体进行环化。例如,在碱的存在下,丙二酸二乙酯与苯胺衍生物反应可以形成喹啉环系。反应条件通常涉及在乙醇或甲苯等有机溶剂中回流。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应参数(如温度、压力和催化剂浓度)可以提高产物的收率和纯度。此外,重结晶和色谱等纯化技术被用来获得高质量的 1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯。
化学反应分析
反应类型
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同官能团的喹啉衍生物。
还原: 还原反应可以将酮基转化为羟基,从而形成醇衍生物。
取代: 亲电和亲核取代反应可以在喹啉环上引入不同的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
取代: 卤素 (Cl2, Br2) 和亲核试剂 (NH3, RNH2) 等试剂在各种条件下被使用。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成喹啉羧酸,而还原可以生成喹啉醇。
科学研究应用
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建模块。
生物学: 该化合物的衍生物表现出生物活性,例如抗菌、抗病毒和抗癌特性。
医药: 正在进行研究,以探索其作为各种疾病治疗剂的潜力。
工业: 它被用于染料、颜料和其他工业化学品的开发。
作用机制
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯的作用机制涉及它与特定分子靶点和途径的相互作用。例如,它可能抑制某些酶或受体,从而导致生化途径的调节。确切的机制可能因特定衍生物及其应用而异。
相似化合物的比较
类似化合物
- 7-(2-甲氧基苯基)-2-甲基-5-氧代-4-(3-噻吩基)-1,4,5,6,7,8-六氢-3,6-喹啉二羧酸二乙酯
- 7-(4-甲氧基苯基)-2-甲基-4-(3-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢-3,6-喹啉二羧酸二乙酯
独特性
1,4,5,6,7,8-六氢-5-氧代-3,4-喹啉二羧酸二乙酯的独特之处在于其特定的结构特征以及两个酯基的存在,这可能会影响其反应性和生物活性。它在进行各种化学反应和形成不同衍生物方面的多功能性使其成为研究和工业应用中的宝贵化合物。
属性
CAS 编号 |
131929-07-2 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
diethyl 5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-3-20-14(18)9-8-16-10-6-5-7-11(17)13(10)12(9)15(19)21-4-2/h8,12,16H,3-7H2,1-2H3 |
InChI 键 |
LJWHKVWUCQIKFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=CNC2=C1C(=O)CCC2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


